4-Fluoro-3-methylpyridin-2-amine hydrochloride
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Overview
Description
4-Fluoro-3-methylpyridin-2-amine hydrochloride is a fluorinated pyridine derivative with the molecular formula C6H7FN2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methylpyridin-2-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-methylpyridin-2-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-methylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or amine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-Fluoro-3-methylpyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can modulate biological pathways and result in specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoropyridine
- 3-Methylpyridine
- 2-Aminopyridine
Comparison
4-Fluoro-3-methylpyridin-2-amine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination can enhance its chemical stability and biological activity compared to similar compounds. The fluorine atom’s electron-withdrawing effect can also make it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C6H8ClFN2 |
---|---|
Molecular Weight |
162.59 g/mol |
IUPAC Name |
4-fluoro-3-methylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C6H7FN2.ClH/c1-4-5(7)2-3-9-6(4)8;/h2-3H,1H3,(H2,8,9);1H |
InChI Key |
VIHZMTYLQWOHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1N)F.Cl |
Origin of Product |
United States |
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